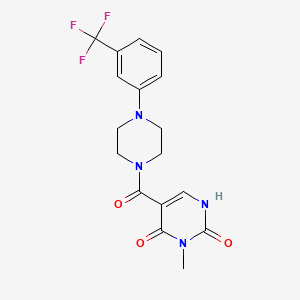
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound notable for its unique structural features and diverse chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves several key steps, including the formation of the pyrimidine core, the introduction of the trifluoromethyl group, and the coupling of the piperazine moiety. The reactions are often carried out under controlled conditions to ensure high yield and purity.
Formation of the Pyrimidine Core: : This step generally involves the condensation of appropriate starting materials, such as a β-keto ester or an α,β-unsaturated carbonyl compound, with urea or thiourea under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: : This can be achieved through the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of suitable catalysts.
Coupling of the Piperazine Moiety: : The piperazine derivative is usually introduced through a nucleophilic substitution reaction, often employing N-alkylation or acylation techniques.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent systems to enhance efficiency and reduce costs. Continuous flow reactors and other advanced technologies may be employed to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound is known to undergo various types of chemical reactions, including but not limited to:
Oxidation: : May involve oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized derivatives.
Reduction: : Catalytic hydrogenation or reduction using agents like lithium aluminium hydride (LiAlH4) can produce reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different sites on the molecule, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride.
Substitution Reactions: : Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the nature and position of the substituents introduced during the reaction. Oxidation and reduction typically modify the functional groups, while substitution reactions generate a range of new compounds with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has broad scientific applications, including:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets, which may include enzymes, receptors, and nucleic acids.
Medicine: : Investigated for potential therapeutic uses, including as an antiviral, antibacterial, or anticancer agent.
Industry: : Used in the development of new materials and in chemical processes requiring specific catalytic properties.
Wirkmechanismus
The compound's mechanism of action involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound may act as an inhibitor, activator, or modulator of biochemical pathways. The trifluoromethyl group often enhances the compound's metabolic stability and binding affinity, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-5-(4-(3-(fluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
3-methyl-5-(4-(3-(chloromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
3-methyl-5-(4-(3-(bromomethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets 3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione apart is the presence of the trifluoromethyl group, which significantly influences its physicochemical properties, metabolic stability, and biological activity. Compounds with different halogen groups (fluoro, chloro, bromo) may exhibit varying degrees of reactivity, toxicity, and efficacy.
That’s your deep dive into this compound. Wild stuff, huh? Let me know if there's something else you need to know.
Eigenschaften
IUPAC Name |
3-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-22-14(25)13(10-21-16(22)27)15(26)24-7-5-23(6-8-24)12-4-2-3-11(9-12)17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZBWSESZPFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2585899.png)



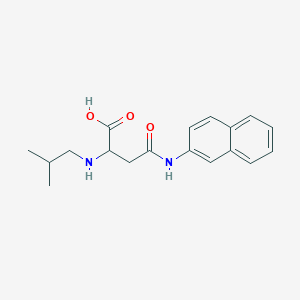
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
![5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2585906.png)
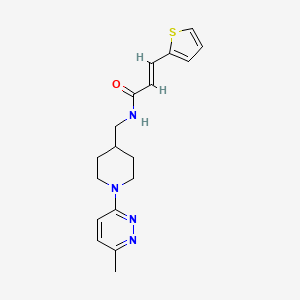
![4-Cyclobutyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2585913.png)
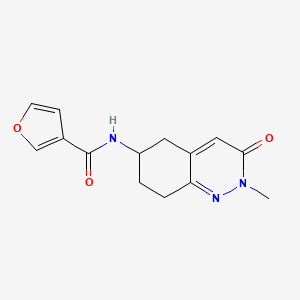
![N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide](/img/structure/B2585915.png)
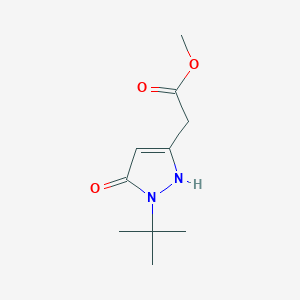

![N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline](/img/structure/B2585920.png)
